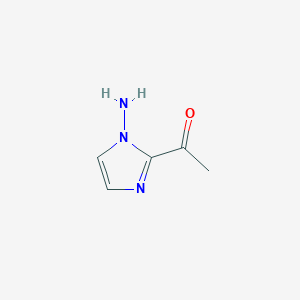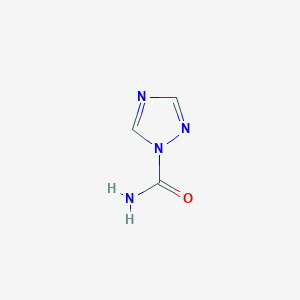
1h-1,2,4-Triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-carboxamide is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. It has applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with formamide under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using hydrazine derivatives and formamide. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiol group in 1,2,4-triazole-3-thiol can be oxidized to form 1,2,4-triazole.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation Reagents: Nitric acid or hydrogen peroxide for oxidizing thiol groups.
Substitution Reagents: Amines and esters for forming carboxamides under microwave conditions.
Major Products:
Oxidation Products: 1,2,4-Triazole derivatives.
Substitution Products: 1,2,4-Triazole-3-carboxamides with various substituents.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism.
Antiviral Activity: It acts by interfering with viral replication processes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-1-carboxamide is unique compared to other triazole derivatives due to its specific structure and biological activities. Similar compounds include:
1H-1,2,3-Triazole: Known for its antiviral and anticancer properties.
1H-1,2,4-Triazole-3-carboxamide: Used in the synthesis of ribavirin analogs with antiviral activity.
1H-1,2,4-Triazole-3-thiol: Utilized in oxidation reactions to form 1,2,4-triazole.
Propriétés
Numéro CAS |
35101-89-4 |
|---|---|
Formule moléculaire |
C3H4N4O |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H4N4O/c4-3(8)7-2-5-1-6-7/h1-2H,(H2,4,8) |
Clé InChI |
RPJFBHRSEQTZDS-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


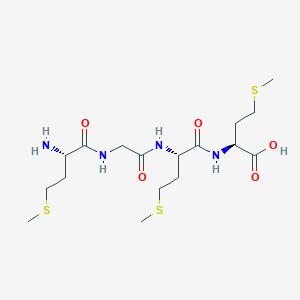
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
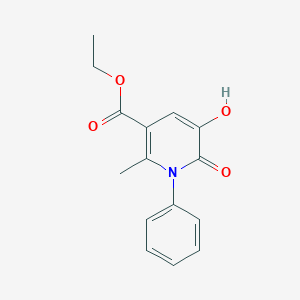
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)
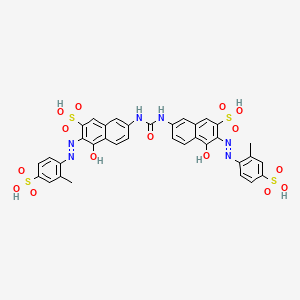
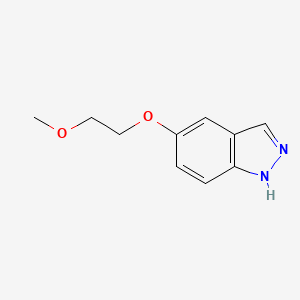
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
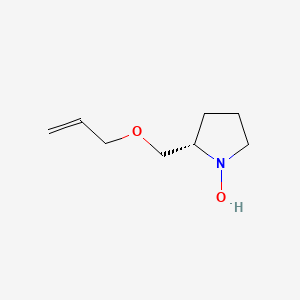
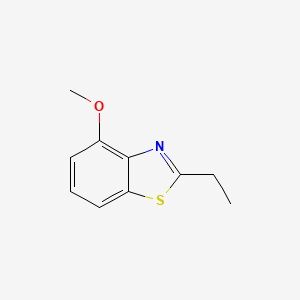
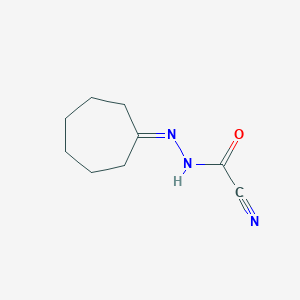
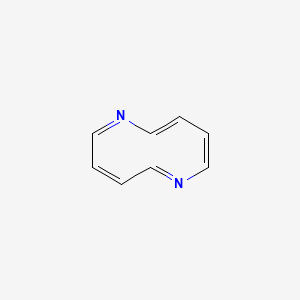
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
